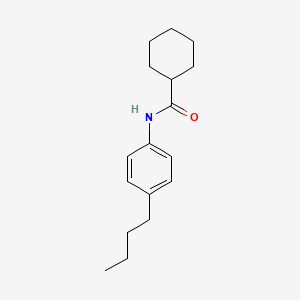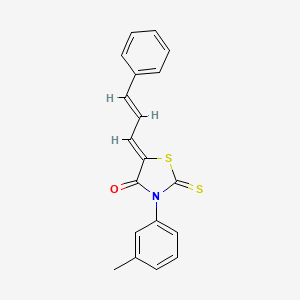![molecular formula C13H13N3O2 B4714868 1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B4714868.png)
1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one
Descripción general
Descripción
1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has shown promising results in various studies, and its unique chemical structure has made it an attractive target for researchers.
Mecanismo De Acción
The exact mechanism of action of 1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one is still under investigation. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, leading to cell death. It has also been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The unique chemical structure of 1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one has made it an attractive target for researchers in various fields. However, the synthesis of this compound is a multi-step process, which can be time-consuming and costly. Additionally, the exact mechanism of action of this compound is still under investigation, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one. In medicine, further studies are needed to determine its potential as an anti-cancer agent and its effectiveness in treating Alzheimer's disease. In agriculture, more research is needed to determine the optimal conditions for using this compound as a plant growth regulator. In material science, further studies are needed to determine its potential as a component in OLEDs and other electronic devices.
In conclusion, this compound is a chemical compound with a unique chemical structure that has shown promising results in various studies. Its potential applications in medicine, agriculture, and material science make it an attractive target for researchers. However, further studies are needed to fully understand its mechanism of action and to determine its potential in various fields.
Aplicaciones Científicas De Investigación
The unique chemical structure of 1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one has made it an attractive target for researchers in various fields. In medicine, this compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and as an anti-inflammatory agent.
In agriculture, this compound has shown potential as a plant growth regulator, improving crop yields and increasing resistance to environmental stressors.
In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its unique optical properties.
Propiedades
IUPAC Name |
1-butylchromeno[3,4-d]triazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-3-8-16-12-9-6-4-5-7-10(9)18-13(17)11(12)14-15-16/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMPKVJKXUJIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)OC3=CC=CC=C32)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-bis[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4714794.png)
![2-(2,5-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4714798.png)
![N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4714809.png)
![ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4714813.png)
![5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4714819.png)

![2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4714833.png)
amine hydrochloride](/img/structure/B4714837.png)

![3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4714849.png)
amine dihydrochloride](/img/structure/B4714867.png)
![2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylic acid](/img/structure/B4714869.png)
![5-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4714881.png)
![3-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4714884.png)